![molecular formula C20H30N2 B3853192 1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine](/img/structure/B3853192.png)
1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine
Vue d'ensemble
Description
1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. AH-7921 has also been found to have an affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Mécanisme D'action
1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine works by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the inhibition of pain signals. It also activates the delta-opioid receptor, which is involved in the regulation of mood and emotions. 1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine has been found to have a similar mechanism of action to other opioids, but with a lower potential for respiratory depression and other side effects.
Biochemical and Physiological Effects:
1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. It has also been found to have a lower potential for respiratory depression compared to other opioids, which is a significant advantage in the development of new analgesic drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. It also has a lower potential for abuse and dependence compared to other opioids, which makes it a safer option for use in animal studies. However, 1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine has some limitations, including its complex synthesis and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine, including the development of new analgesic drugs based on its structure and mechanism of action. Further studies are needed to determine the long-term effects of 1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine on the brain and body, as well as its potential for abuse and dependence. Additionally, research is needed to identify new targets for the development of analgesic drugs that have fewer side effects and a lower potential for abuse.
Applications De Recherche Scientifique
1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine has been the subject of extensive scientific research due to its potential use as an analgesic drug. Studies have shown that 1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine has a similar potency to morphine in producing analgesia, but with fewer side effects. 1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine has also been found to have a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the development of new analgesic drugs.
Propriétés
IUPAC Name |
1-benzyl-N-[2-(cyclohexen-1-yl)ethyl]piperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2/c1-3-7-18(8-4-1)11-14-21-20-12-15-22(16-13-20)17-19-9-5-2-6-10-19/h2,5-7,9-10,20-21H,1,3-4,8,11-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXXCTUHKWPZOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[2-(cyclohexen-1-yl)ethyl]piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.